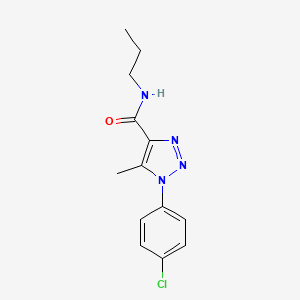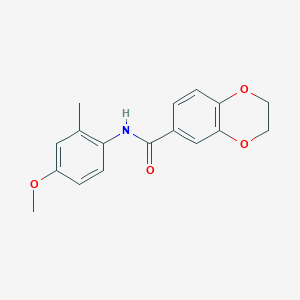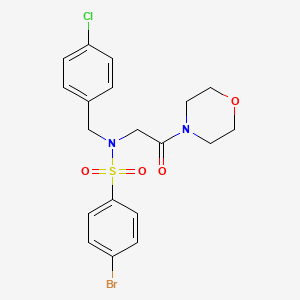![molecular formula C19H24N2O3 B4675954 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B4675954.png)
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide
Übersicht
Beschreibung
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide, also known as ER-27319, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthamides, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide is in the study of ion channels. 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. This has led to the development of 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide as a potential therapeutic agent for the treatment of pain and other related conditions.
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has also been studied for its potential applications in the study of G protein-coupled receptors (GPCRs). It has been shown to selectively block the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune function and inflammation. This has led to the development of 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide as a potential therapeutic agent for the treatment of inflammatory conditions.
Wirkmechanismus
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide acts by selectively blocking the TRPV1 and GPR35 channels. TRPV1 channels are involved in the perception of pain and thermoregulation, while GPR35 channels are involved in the regulation of immune function and inflammation. By blocking these channels, 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide can potentially reduce pain and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of pain, suggesting that it may be a potential therapeutic agent for the treatment of pain. 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has also been shown to reduce inflammation in animal models of inflammation, suggesting that it may be a potential therapeutic agent for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has several advantages for lab experiments. It is a highly selective TRPV1 and GPR35 channel blocker, which allows for the precise study of these channels in various biological systems. 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide is also easily synthesized and has been found to be stable under a range of experimental conditions.
However, 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide has been found to have a relatively short half-life, which can limit its effectiveness in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide. One potential direction is the development of 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide as a therapeutic agent for the treatment of pain and inflammatory conditions. Further studies are needed to determine the safety and efficacy of 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide in humans.
Another potential direction is the study of other ion channels and GPCRs that are affected by 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide. This could lead to the development of new therapeutic agents for a range of conditions.
Overall, 2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17-8-7-15-5-3-4-6-16(15)18(17)19(22)20-9-10-21-11-13-23-14-12-21/h3-8H,2,9-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVRTUIZCVKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4675892.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675897.png)
![4-[(5-propyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675904.png)

![N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4675913.png)
![3-methyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675925.png)

![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4675933.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
![N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide](/img/structure/B4675969.png)
